6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole
Overview
Description
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole N-Oxide is a metabolite of Omeprazole, an proton inhibitor used as an antiulcerative agent.
Mechanism of Action
Target of Action
The compound, also known as “5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole N-Oxide”, is a derivative of Omeprazole . Omeprazole is a selective and irreversible proton pump inhibitor . It suppresses the final step in gastric acid production by forming a covalent bond to two sites of the (H+, K+)-ATPase enzyme system at the secretory surface of the gastric parietal cell .
Mode of Action
This compound, like Omeprazole, likely works by blocking the proton pump, H+/K+ ATPase in the stomach lining . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound reduces the acidity of the stomach, providing relief from acid-related conditions .
Biochemical Pathways
The compound affects the biochemical pathway of gastric acid production. The primary effect is the reduction of acidity in the stomach. By inhibiting the H+/K+ ATPase enzyme, the compound prevents the transport of acidic hydrogen ions into the stomach, thereby reducing the overall acidity .
Pharmacokinetics
Based on its similarity to omeprazole, it is likely to be well-absorbed in the stomach and metabolized in the liver . The compound’s bioavailability may be influenced by factors such as dosage, the presence of food in the stomach, and individual patient characteristics .
Result of Action
The primary result of the compound’s action is the reduction of gastric acidity. This can provide relief from conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome . By reducing the acidity of the stomach, the compound can promote the healing of gastric ulcers and reduce symptoms such as heartburn and acid reflux .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of the compound. Additionally, factors such as pH and temperature can influence the stability and activity of the compound .
Properties
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-20(21)15(11(2)16(10)23-4)9-24-17-18-13-6-5-12(22-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAWPOQJXCJDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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